Regramostim - 127757-91-9

Regramostim

Catalog Number: EVT-1521554
CAS Number: 127757-91-9
Molecular Formula: C7H10O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Regramostim is a recombinant form of granulocyte-macrophage colony-stimulating factor, which is a glycoprotein produced primarily by activated T cells and macrophages. It plays a crucial role in hematopoiesis, stimulating the proliferation, differentiation, and activation of granulocytes and macrophages. Regramostim is produced using Chinese hamster ovary cells and is characterized by its specific amino acid sequence and degree of glycosylation, which differentiates it from other forms like sargramostim and molgramostim .

Source

Regramostim is derived from recombinant DNA technology, specifically utilizing Chinese hamster ovary cells for its production. This method allows for the generation of a biologically active glycoprotein that mimics the natural human granulocyte-macrophage colony-stimulating factor .

Classification

Regramostim falls under the classification of biologic response modifiers and specifically as a colony-stimulating factor. It is categorized as a protein-based therapy used to enhance the production of blood cells in patients undergoing treatments that suppress bone marrow function .

Synthesis Analysis

Methods

The synthesis of regramostim involves advanced biotechnological techniques such as solid-phase peptide synthesis and native chemical ligation. These methods allow for the construction of complex glycoproteins by assembling smaller peptide fragments into a larger, functional protein structure .

  1. Solid-Phase Peptide Synthesis (SPPS): This method enables the stepwise addition of amino acids to form peptides.
  2. Native Chemical Ligation (NCL): This technique merges peptide fragments at specific cysteine residues, facilitating the assembly of larger proteins.
  3. Metal-Free Dethiylation (MFD): This process allows for modifications to be made without the need for metal catalysts, thus maintaining the integrity of sensitive peptide bonds .

Technical Details

The synthesis typically starts with the design of peptide fragments that can be synthesized separately and then ligated together. The use of protective groups during synthesis helps prevent unwanted reactions, ensuring that only the desired bonds are formed during ligation .

Molecular Structure Analysis

Structure

Regramostim consists of a polypeptide chain that folds into a specific three-dimensional structure essential for its biological activity. The detailed molecular structure includes several glycosylation sites that contribute to its stability and activity in vivo.

Data

Chemical Reactions Analysis

Reactions

Regramostim undergoes various biochemical interactions, primarily with its receptor, the granulocyte-macrophage colony-stimulating factor receptor. Upon binding, it initiates a cascade of intracellular signaling pathways that promote cell proliferation and differentiation.

Technical Details

The receptor activation leads to phosphorylation events that trigger downstream signaling pathways involving various kinases. These reactions are crucial for mediating the effects of regramostim on hematopoietic cells .

Mechanism of Action

Process

Regramostim exerts its effects by binding to specific receptors on the surface of hematopoietic progenitor cells. This interaction activates signaling pathways that lead to increased production and activation of granulocytes and macrophages.

Data

The binding affinity and subsequent signal transduction mechanisms are influenced by the degree of glycosylation present on regramostim, which can affect its pharmacokinetics and biological efficacy .

Physical and Chemical Properties Analysis

Physical Properties

Regramostim is typically presented as a lyophilized powder that must be reconstituted before administration. It is soluble in sterile water for injection.

Chemical Properties

  • Molecular Weight: Varies due to glycosylation.
  • pH Stability: Generally stable in physiological pH ranges.
  • Storage Conditions: Requires refrigeration to maintain stability.

Relevant analyses indicate that variations in glycosylation can impact the protein's stability and immunogenicity .

Applications

Scientific Uses

Regramostim is primarily used in clinical settings to treat conditions associated with neutropenia, particularly in patients undergoing chemotherapy or bone marrow transplantation. It enhances recovery from myelosuppression by stimulating the production of white blood cells, thereby reducing the risk of infections .

Additionally, research continues into its potential applications in treating various hematological disorders and enhancing immune responses in immunocompromised patients.

Molecular Characterization of Regramostim

Structural Biology of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

Amino Acid Sequence Variations in Regramostim vs. Endogenous GM-CSF

Regramostim is a recombinant human granulocyte-macrophage colony-stimulating factor (rhGM-CSF) produced in Chinese Hamster Ovary (CHO) cells. Unlike its bacterial-derived counterpart molgramostim (non-glycosylated) or yeast-derived sargramostim (Leukine®), regramostim maintains the identical 127-amino acid backbone of endogenous human GM-CSF. This contrasts with sargramostim, which contains a leucine-for-arginine substitution at position 23 (R23L) to enhance stability during yeast expression. Regramostim's preservation of the native amino acid sequence supports its structural congruence with endogenous GM-CSF, potentially minimizing immunogenic risks associated with sequence variations. The absence of artificial N-terminal methionine residues—common in bacterial expression systems—further aligns its primary structure with naturally occurring GM-CSF [1] [3] [5].

Post-Translational Modifications: Glycosylation Patterns and Functional Implications

Glycosylation critically influences the stability, solubility, receptor binding, and pharmacokinetics of GM-CSF therapeutics. Regramostim exhibits complex mammalian-type glycosylation due to its CHO cell expression system, characterized by:

  • N-Linked Glycosylation: Attachment at asparagine residues (Asn-27 and Asn-37) with biantennary or triantennary structures terminating in sialic acid.
  • O-Linked Glycosylation: Less extensive than N-glycosylation, occurring at serine/threonine residues with core 1 mucin-type structures.
  • Glycan Heterogeneity: Variable occupancy of glycosylation sites, producing molecular isoforms ranging from 15–35 kDa [3] [8].

Functional Implications:

  • Pharmacokinetics: Mammalian glycosylation extends serum half-life (t½) by reducing renal clearance and protease susceptibility.
  • Bioactivity: Glycans shield proteolytic sites without obstructing receptor-binding epitopes (e.g., residues 20–25 and 95–115), preserving specific activity comparable to endogenous GM-CSF [1] [3].
  • Immunogenicity: Human-like glycan structures (e.g., sialylation) lower antibody induction risk compared to non-glycosylated molgramostim, historically associated with higher neutralizing antibody rates [1] [3].

Table 1: Glycosylation Profiles of Recombinant GM-CSF Variants

PropertyRegramostim (CHO)Sargramostim (Yeast)Molgramostim (E. coli)
Expression SystemChinese Hamster OvarySaccharomyces cerevisiaeEscherichia coli
Glycosylation TypeMammalian N/O-linkedHigh-mannose N-linkedNone
Molecular Weight Range15–35 kDa18–32 kDa14.7 kDa
SialylationYesLimitedNo
Glycan HomogeneityModerateLowN/A
Key Stability FeatureProtease resistanceThermal stabilityAggregation-prone

Biotechnological Production Methodologies

Mammalian Cell Expression Systems for Recombinant GM-CSF

Regramostim is produced using CHO cell lines engineered to express the human CSF2 gene. This system leverages mammalian cellular machinery for:

  • Secretion: The native GM-CSF signal peptide directs extracellular release into culture media, streamlining purification.
  • Fidelity of PTMs: Endoplasmic reticulum/Golgi apparatus enzymes enable authentic glycosylation.
  • Scalability: Suspension-adapted CHO cells grow to high densities (>10⁷ cells/mL) in bioreactors under serum-free conditions [4] [7].

Critical Process Parameters:1. Serum-Free Media (SFM) Optimization:- Insulin, transferrin, selenium, and glucose are pivotal additives. Statistical optimization (e.g., Response Surface Methodology) enhances yield:Example: Insulin at 1.1 g/L, transferrin at 0.545 g/L, selenium at 0.000724 g/L, and glucose at 1.4 g/L boosted rhGM-CSF titers to 3.5 g/L in CHO cultures [4].- Lipid supplements (e.g., linoleic acid) improve membrane integrity and glycosylation fidelity [7].

  • Glycosylation Control:
  • Trace elements (Mn²⁺, Cu²⁺) modulate glycosyltransferase activity.
  • Galactose/mannose feeding shifts glycan profiles toward terminally sialylated structures [7].

Table 2: Key Media Components for CHO-Based Regramostim Production

ComponentFunctionOptimized ConcentrationImpact on Yield/Quality
InsulinCell growth/proliferation1.1 g/L↑ Viable cell density (1.5–2X)
TransferrinIron transport/metabolism0.545 g/L↑ Specific productivity (30%)
SeleniumAntioxidant (glutathione synthesis)0.000724 g/L↓ Oxidative stress, ↑ cell viability
GlucoseEnergy source1.4 g/LPrevents lactate accumulation
Zinc SulfateCofactor for metalloenzymes60 µM↑ mAb yield (2–6.5X)*

*Data adapted from serum-free media studies for recombinant proteins in CHO cells [4] [7].*Antibody data shown as proxy for GM-CSF process relevance.

Comparative Analysis of Expression Platforms: CHO Cells vs. Alternative Systems

CHO Cells:

  • Advantages:
  • Human-compatible PTMs (glycosylation, sialylation).
  • High volumetric yields in fed-batch bioreactors (3–5 g/L).
  • Regulatory acceptance for therapeutic proteins [3] [7].
  • Limitations:
  • Cost-intensive upstream processing and media requirements.
  • Longer cultivation times (14–21 days) vs. microbial systems [4] [7].

Alternative Systems:

  • E. coli:
  • Produces non-glycosylated GM-CSF (molgramostim) as inclusion bodies.
  • Requires denaturation/refolding, reducing bioactive yield to <30%.
  • Prone to endotoxin contamination and immunogenicity due to aggregated forms [6] [8].
  • Pichia pastoris:
  • Secretes hypermannosylated GM-CSF (50–100 kDa), accelerating hepatic clearance.
  • Yeast-specific glycans may elicit anti-drug antibodies [9] [10].
  • Sf9 Insect Cells:
  • Paucimannose glycans lack sialylation, reducing serum half-life.
  • Limited scalability relative to CHO [10].

Table 3: Expression Platform Comparison for Recombinant GM-CSF

ParameterCHO CellsE. coliPichia pastorisSf9 Insect Cells
GlycosylationHuman-likeNoneHypermannosylatedPaucimannose
Production Time14–21 days3–5 days5–7 days7–10 days
Upstream CostHighLowModerateModerate
Titer (GM-CSF)3.5 g/L*1–2 g/L (inclusion bodies)0.5–1 g/L0.2–0.5 g/L
Key Quality RiskBatch variabilityAggregates, endotoxinsImmunogenicityNon-human glycans

*Reported titer for optimized CHO serum-free media [4].

Concluding Remarks

Regramostim exemplifies the critical role of expression systems in dictating the structural and functional attributes of biotherapeutics. Its CHO-derived mammalian glycosylation differentiates it from GM-CSF analogs produced in prokaryotic or lower eukaryotic hosts, balancing bioactivity, stability, and immunogenic safety. Advances in media design and glycoengineering continue to refine its production, though cost and scalability challenges persist. Future innovations may harness CRISPR-engineered CHO cells with humanized glycosylation pathways to further optimize clinical performance [3] [7].

Properties

CAS Number

127757-91-9

Product Name

Regramostim

Molecular Formula

C7H10O4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.